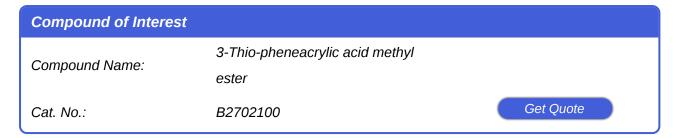


An In-depth Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thiophen-3-yl)acrylate, also known as 3-thiopheneacrylic acid methyl ester, is an organic compound featuring a thiophene ring attached to a methyl acrylate functional group.[1] [2] Thiophene and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[3][4] As a synthetic intermediate, methyl 3-(thiophen-3-yl)acrylate serves as a versatile building block for the synthesis of more complex molecules and potential pharmaceutical agents.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of 3-Thiopheneacrylic acid methyl ester combines a five-membered aromatic thiophene ring with a conjugated ester. This arrangement of pi-systems influences the molecule's electronic properties and reactivity.

Figure 1: Chemical Structure of 3-Thiopheneacrylic acid methyl ester

Physical and Chemical Properties



A summary of the key physical and chemical properties is provided in Table 1. The compound is a crystalline solid at room temperature and exhibits solubility in common organic solvents like DMF, DMSO, and ethanol.[2]

Property	Value	Reference(s)
CAS Number	135835-43-7	[1]
Molecular Formula	C ₈ H ₈ O ₂ S	[1][2]
Molecular Weight	168.21 g/mol	[1][2]
Appearance	Crystalline solid	[2]
Solubility	DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]
UV max (λmax)	208, 231, 280 nm	[2]
SMILES	O=C(/C=C/C1=CSC=C1)OC	[2]
InChI Key	ZBUKIESAKFXOHF- NSCUHMNNSA-N	[2]
Stability	Stable for ≥ 4 years when stored at -20°C	[2]

Table 1: Physical and Chemical Properties of 3-Thiopheneacrylic acid methyl ester.

Spectroscopic Data (Predicted)

While specific experimental spectra for 3-Thiopheneacrylic acid methyl ester are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds, such as acrylate derivatives and other substituted thiophenes.[5][6][7][8][9][10][11]



Spectroscopy	Expected Features	
¹ H NMR	Thiophene Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). Vinyl Protons: Two doublets in the δ 5.8-7.8 ppm range, with a coupling constant (J) characteristic of a trans configuration (~12-18 Hz). Methyl Protons: A singlet around δ 3.7-3.8 ppm.	
¹³ C NMR	Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.[12]Olefinic Carbons (C=C): Signals in the δ 115-145 ppm range.Thiophene Carbons: Signals in the aromatic region (δ 120-140 ppm).Methyl Carbon (-OCH ₃): A signal around δ 51-52 ppm.[13]	
IR (Infrared)	C=O Stretch (Ester): Strong absorption band around 1710-1730 cm ⁻¹ .[5][8]C=C Stretch (Alkene): Absorption band around 1620-1640 cm ⁻¹ .[5]C-O Stretch (Ester): Strong absorption bands in the 1100-1300 cm ⁻¹ region.[5][8]C-H Stretch (Aromatic/Vinylic): Absorptions above 3000 cm ⁻¹ .	
MS (Mass Spec)	Molecular Ion (M+): A peak at m/z = 168, corresponding to the molecular weight.[11]Key Fragments: Loss of the methoxy group (-OCH ₃ , m/z = 31) leading to a fragment at m/z = 137. Loss of the carbomethoxy group (-COOCH ₃ , m/z = 59) leading to a fragment at m/z = 109.	

Table 2: Predicted Spectroscopic Data for 3-Thiopheneacrylic acid methyl ester.

Experimental Protocols: Synthesis

3-Thiopheneacrylic acid methyl ester can be synthesized using standard organic chemistry methodologies for the formation of α,β -unsaturated esters. The Horner-Wadsworth-Emmons and Heck reactions are two common and effective strategies.



Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the olefination of an aldehyde with a phosphonate-stabilized carbanion, typically yielding the thermodynamically more stable (E)-alkene.[14][15][16]

Reaction Scheme: 3-Thiophenecarboxaldehyde + Methyl (diethoxyphosphoryl)acetate \rightarrow 3-Thiopheneacrylic acid methyl ester

Methodology:

- Preparation of the Ylide: To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), add methyl (diethoxyphosphoryl)acetate (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
- Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 3thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Thiopheneacrylic acid methyl ester.

Synthesis via Mizoroki-Heck Reaction



The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[17][18][19][20]

Reaction Scheme: 3-Bromothiophene + Methyl acrylate → 3-Thiopheneacrylic acid methyl ester

Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 1.5-2.0 equivalents).
- Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
- Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, or dioxane) followed by methyl acrylate (1.2-1.5 equivalents).
- Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Biological Activity and Potential Applications

While direct studies on the biological activity of 3-Thiopheneacrylic acid methyl ester are limited in the reviewed literature, the thiophene scaffold is a well-established pharmacophore.

Numerous thiophene derivatives have demonstrated significant biological activities.[21]

 Anti-inflammatory Activity: Many thiophene-containing compounds are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and







lipoxygenase (LOX) enzymes.[3][4]

- Antimicrobial and Antifungal Activity: The thiophene nucleus is present in various compounds exhibiting potent antimicrobial and antifungal effects.[13]
- Anticancer Potential: Certain substituted acrylate molecules have shown cytotoxic activity against cancer cell lines.[9][13]

Given these precedents, 3-Thiopheneacrylic acid methyl ester represents a valuable lead compound for screening and derivatization in drug discovery programs targeting inflammation, infectious diseases, or oncology. The logical workflow for such a program is outlined in Figure 2.



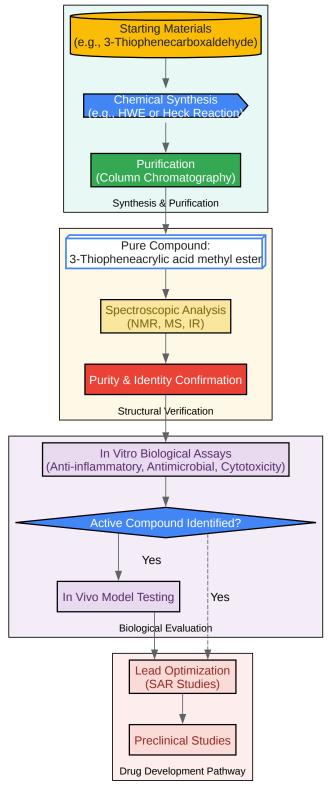


Figure 2: Workflow for Synthesis and Evaluation of 3-Thiopheneacrylic acid methyl ester

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Figure 2: A logical workflow for the synthesis and evaluation of 3-Thiopheneacrylic acid methyl ester as a potential therapeutic agent.

Conclusion

3-Thiopheneacrylic acid methyl ester is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs —the thiophene ring and the methyl acrylate moiety—are associated with a range of important biological activities. The detailed protocols for its synthesis via established methods like the Horner-Wadsworth-Emmons and Heck reactions provide a clear path for its preparation. Further investigation into the specific biological profile of this compound is warranted and could lead to the development of novel therapeutic agents.

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